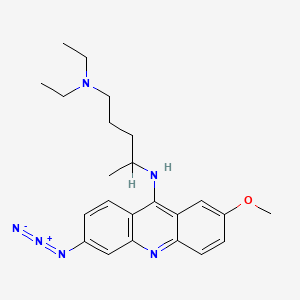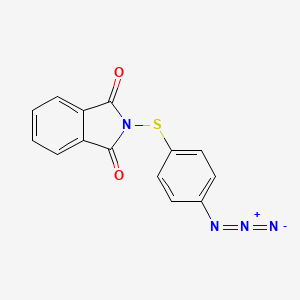![molecular formula C24H24N4O3S B1231434 [3-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1231434.png)
[3-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone is a member of piperazines and a member of pyridines.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibitory Activity
A study by Hussain et al. (2017) synthesized derivatives similar to the compound and found significant enzyme inhibitory activity. Specifically, one compound showed excellent inhibitory effects against acetyl- and butyrylcholinesterase, indicating potential therapeutic applications (Hussain et al., 2017).
Therapeutic Agent Synthesis
Abbasi et al. (2019) focused on the synthesis of derivatives through a bi-step approach, resulting in compounds with inhibitory activity against α-glucosidase enzyme and a profile for hemolytic and cytotoxic activities. This research suggests potential applications in developing therapeutic agents (Abbasi et al., 2019).
Structural and Thermal Studies
Karthik et al. (2021) conducted structural studies on a compound with a similar structure, focusing on its thermal, optical, and etching properties. This research provides insights into the stability and structural characteristics of such compounds (Karthik et al., 2021).
Alzheimer's Disease Therapy Exploration
A study by Hassan et al. (2018) synthesized multifunctional amides with moderate enzyme inhibitory potentials and explored their potential as therapeutic agents for Alzheimer's disease. This indicates possible applications in neurodegenerative disease treatment (Hassan et al., 2018).
Antibacterial and Antifungal Activity
Swarnkar et al. (2014) investigated the synthesis of derivatives and their antibacterial and antifungal activities. The study demonstrated the potential of these compounds in treating bacterial and fungal infections (Swarnkar et al., 2014).
Anti-HIV-2 Activity
Ashok et al. (2015) synthesized β-carboline derivatives, including compounds structurally related to the queried compound, and evaluated their inhibition activity against HIV-2 strains. This research suggests potential applications in HIV treatment (Ashok et al., 2015).
Histamine H3 Receptor Antagonists
A study by Letavic et al. (2015) described the preclinical characterization of phenyl(piperazin-1-yl)methanones as histamine H3 receptor antagonists, highlighting their potential in developing wake-promoting agents (Letavic et al., 2015).
Eigenschaften
Produktname |
[3-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone |
|---|---|
Molekularformel |
C24H24N4O3S |
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
[3-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C24H24N4O3S/c29-24(27-16-14-26(15-17-27)23-10-3-4-12-25-23)20-7-5-8-21(18-20)32(30,31)28-13-11-19-6-1-2-9-22(19)28/h1-10,12,18H,11,13-17H2 |
InChI-Schlüssel |
DNYOWORTIJGFOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



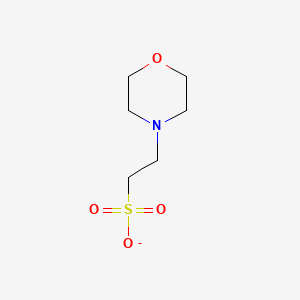
![5-Ethoxy-3-methyl-2-benzofurancarboxylic acid [1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] ester](/img/structure/B1231355.png)
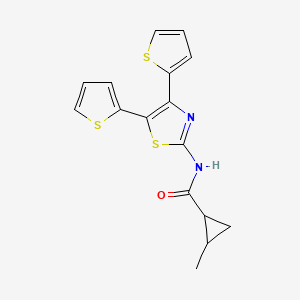
![4-[4-(4-Methyl-2-quinolinyl)phenyl]morpholine](/img/structure/B1231357.png)

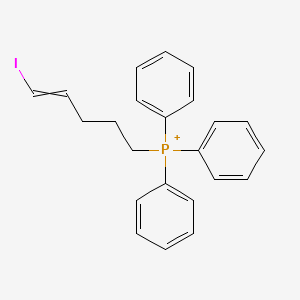

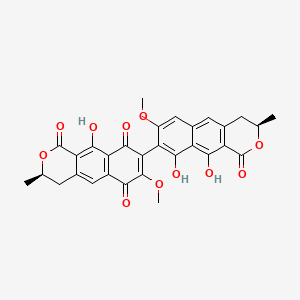
![(2Z)-2-[(dimethylamino)methylene]indan-1-one](/img/structure/B1231365.png)



